![molecular formula C8H8O2S B1489396 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde CAS No. 1554122-57-4](/img/structure/B1489396.png)
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Overview
Description
The compound “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” seems to be a derivative of thieno[2,3-c]pyran . Thieno[2,3-c]pyran is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
While specific synthesis methods for “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” were not found, there are general methods for synthesizing thieno[2,3-c]pyran derivatives. For instance, the Gewald reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium can be used to synthesize thieno[2,3-c]pyrans .
Scientific Research Applications
Pharmaceutical Research: Anticonvulsant Activity
The compound has been studied for its potential anticonvulsant activity. In the synthesis of new thieno[2,3-b]pyridine derivatives, which are based on fused thiophenes, the compound serves as a precursor. These derivatives have shown a broad spectrum of biological activity, including anticonvulsant effects . This suggests that the compound could be valuable in the development of new medications for the treatment of epilepsy and other seizure disorders.
Organic Synthesis: Intermediate for Heterocyclic Compounds
In organic chemistry, the compound is used as an intermediate in the synthesis of various heterocyclic compounds. The Gewald synthesis of 2-amino-thieno[2,3-c]pyrans from related ketones has been optimized using this compound, leading to improved yields and less tar formation . These heterocyclic structures are important in the development of drugs with diverse therapeutic effects.
Chemical Biology: Protein Interaction Studies
The compound has been used in chemical biology to study protein interactions. For instance, it has been utilized in the crystal structure analysis of protein tyrosine phosphatase 1B (PTP1B), which is a potential drug target in diabetes treatment . Understanding the interaction between the compound and PTP1B can lead to the development of new inhibitors to regulate the enzyme’s activity.
Predictive Modeling: Machine Learning in Drug Design
The compound’s data has been incorporated into machine learning models to predict drug interactions and biological activities . By understanding its properties and how it interacts with various enzymes and receptors, researchers can design drugs more efficiently using predictive modeling.
Mechanism of Action
Target of Action
The primary target of the compound 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in cellular processes such as cell growth and the insulin signaling pathway .
Mode of Action
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde interacts with its target by binding to the active site of the Tyrosine-protein phosphatase non-receptor type 1 . This interaction inhibits the enzyme’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of Tyrosine-protein phosphatase non-receptor type 1 by 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde affects several biochemical pathways. These include the insulin signaling pathway, which is critical for regulating glucose metabolism .
Result of Action
The molecular and cellular effects of 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde’s action include changes in cell signaling due to the inhibition of Tyrosine-protein phosphatase non-receptor type 1 . This can lead to increased insulin sensitivity and resistance to obesity .
properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-3-6-5-11-8-4-10-2-1-7(6)8/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXOVAQLFXPFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.